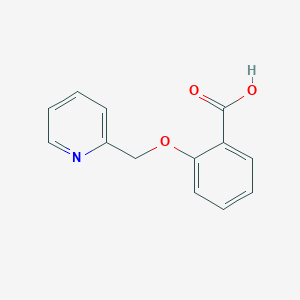

2-(Pyridin-2-ylmethoxy)benzoic acid

Description

2-(Pyridin-2-ylmethoxy)benzoic acid is a benzoic acid derivative featuring a pyridin-2-ylmethoxy substituent at the ortho position of the aromatic ring. The pyridine moiety introduces a nitrogen atom capable of hydrogen bonding and coordination with metal ions, distinguishing it from simpler alkoxy-substituted benzoic acids. Notably, its metal carboxylates remain understudied, as highlighted for its para-substituted analog, 4-(pyridin-2-ylmethoxy)benzoic acid .

Properties

IUPAC Name |

2-(pyridin-2-ylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)11-6-1-2-7-12(11)17-9-10-5-3-4-8-14-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTGMFYDWKPTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571155 | |

| Record name | 2-[(Pyridin-2-yl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185053-79-6 | |

| Record name | 2-[(Pyridin-2-yl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-ylmethoxy)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-chloromethylpyridine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzoic acid attacks the chloromethyl group of the pyridine, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-2-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(Pyridin-2-ylmethoxy)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylmethoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 4-(Pyridin-2-ylmethoxy)benzoic Acid: The para-substituted analog exhibits distinct electronic and steric properties.

- 2-(Pyridin-3-ylmethoxy)benzoic Acid : Shifting the pyridine nitrogen to the 3-position alters electronic effects. The 2-pyridyl group enhances hydrogen bonding via the nitrogen’s lone pair, while the 3-pyridyl group may reduce this capacity, impacting solubility and receptor interactions .

Substituent Functional Group Variations

- This decreases aqueous solubility but increases lipophilicity, as evidenced by higher distribution coefficients (log P) in similar compounds .

- 2-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic Acid : The tetrahydropyran group introduces bulkiness and oxygen atoms, enhancing hydrophilicity compared to the pyridylmethoxy group. This structural difference may influence membrane permeability and diffusivity .

Physical Properties and Extraction Efficiency

Benzoic acid derivatives with polar substituents (e.g., pyridylmethoxy) exhibit lower distribution coefficients (m) than non-polar analogs, reducing extraction rates in emulsion liquid membranes. However, the pyridine nitrogen may improve solubility in aqueous phases, balancing diffusivity and extraction efficiency .

Data Tables

Table 1: Comparison of Substituent Effects on Benzoic Acid Derivatives

| Compound | Substituent | ΔGbinding (kcal/mol)* | log P (Predicted) | Key Interactions |

|---|---|---|---|---|

| 2-(Pyridin-2-ylmethoxy)benzoic acid | Pyridin-2-ylmethoxy | N/A | ~1.8 | Hydrogen bonding (N), metal coordination |

| 2-(4-Methoxybenzoyl)benzoic acid | 4-Methoxybenzoyl | -6.2 | ~2.5 | Hydrophobic, π-π stacking |

| 2-(Benzyloxy)benzoic acid | Benzyloxy | N/A | ~3.0 | Hydrophobic |

| XEN445 | Pyridin-2-ylmethoxy-pyrrolidine | N/A | ~2.2 | Enzyme active site binding |

Table 2: Extraction Rates of Benzoic Acid Derivatives

| Compound | Extraction Rate (k, min⁻¹) | Effective Diffusivity (m²/s) |

|---|---|---|

| Benzoic acid | 0.45 | 1.2 × 10⁻⁹ |

| This compound | ~0.30 (estimated) | ~0.8 × 10⁻⁹ (estimated) |

| Phenol | 0.40 | 0.5 × 10⁻⁹ |

Data adapted from .

Biological Activity

2-(Pyridin-2-ylmethoxy)benzoic acid is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a benzoic acid moiety substituted with a pyridin-2-ylmethoxy group, allows for various biological interactions, making it a valuable compound for studying enzyme inhibition, receptor binding, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₁NO₃

- IUPAC Name : this compound

- InChI Key : RLTGMFYDWKPTQU-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit the activity of enzymes involved in inflammatory pathways or cancer cell proliferation. This interaction often involves the binding to active sites or allosteric sites on target proteins, leading to altered enzymatic activity.

Anti-inflammatory Properties

Research indicates that benzoic acid derivatives can modulate inflammatory responses. For instance, studies have shown that certain benzoic acid derivatives activate the ubiquitin-proteasome pathway and the autophagy-lysosome pathway, which are crucial for protein degradation and cellular homeostasis:

- Cell-Based Assays : Compounds derived from benzoic acids promoted significant activation of cathepsins B and L, important for degrading proteins involved in inflammation.

- Cytotoxicity Studies : Evaluations showed no cytotoxic effects at concentrations effective for enzyme activation, indicating a favorable safety profile for potential therapeutic use.

Case Studies

- Study on Enzyme Inhibition : A study demonstrated that benzoic acid derivatives could inhibit key enzymes in inflammatory pathways. The compound exhibited a significant reduction in the activity of IKK (IκB kinase), which plays a role in activating NF-kB, a transcription factor involved in inflammatory responses .

- Antimicrobial Efficacy : Another investigation found that pyridine derivatives, structurally similar to this compound, displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other pyridine-containing compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(Pyridin-2-yl)benzoic acid | Lacks methoxy group | Moderate antibacterial |

| 3-(Pyridin-2-yl)benzoic acid | Different position of pyridine | Varies in reactivity |

The presence of the methoxy group in this compound enhances its solubility and may influence its binding affinity to biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.